3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide
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Overview
Description
“3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, like “this compound”, often involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Scientific Research Applications
Potential Research Applications in Pharmacology
In pharmacology, compounds similar to "3-cyclopentyl-N-4H-1,2,4-triazol-3-ylpropanamide" might be studied for their pharmacokinetic properties, therapeutic potentials, and biochemical interactions within biological systems. Research might focus on evaluating their efficacy as therapeutic agents for treating diseases, understanding their metabolism and elimination in humans, and investigating their potential side effects and interactions with other drugs.
Research on Drug Metabolism and Pharmacokinetics
Studies on drug metabolism and pharmacokinetics are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted from the body. For example, research on the metabolism and excretion of cyclophosphamide and its enantiomers in patients with breast cancer revealed insights into the enantioselectivity and influence of various cytochrome P450 enzymes on the drug's kinetic disposition (Fernandes et al., 2011). Such studies highlight the importance of understanding the pharmacokinetics of chemical compounds for developing effective and safe medications.
Investigation of Specific Drug Interactions
Research also delves into specific drug interactions to optimize therapeutic outcomes and minimize adverse effects. For instance, the differential impairment of triazolam and zolpidem clearance by ritonavir underscores the impact of drug interactions on the pharmacokinetics of administered compounds (Greenblatt et al., 2000). Understanding such interactions is crucial for the safe and effective use of drugs in clinical practice.
Mechanism of Action
Target of Action
Compounds in the 1,2,4-triazole class are known to have anticancer activity. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1,2,4-triazoles involves hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
1,2,4-triazoles are known to have various biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Properties
IUPAC Name |
3-cyclopentyl-N-(1H-1,2,4-triazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-9(13-10-11-7-12-14-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHMUXUQGGBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.